4-Chloro-5-fluoronicotinaldehyde 4-Chloro-5-fluoronicotinaldehyde
Brand Name: Vulcanchem
CAS No.: 1060802-34-7
VCID: VC2863795
InChI: InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H
SMILES: C1=C(C(=C(C=N1)F)Cl)C=O
Molecular Formula: C6H3ClFNO
Molecular Weight: 159.54 g/mol

4-Chloro-5-fluoronicotinaldehyde

CAS No.: 1060802-34-7

Cat. No.: VC2863795

Molecular Formula: C6H3ClFNO

Molecular Weight: 159.54 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-5-fluoronicotinaldehyde - 1060802-34-7

Specification

CAS No. 1060802-34-7
Molecular Formula C6H3ClFNO
Molecular Weight 159.54 g/mol
IUPAC Name 4-chloro-5-fluoropyridine-3-carbaldehyde
Standard InChI InChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H
Standard InChI Key BQRNVJRDXKKHRB-UHFFFAOYSA-N
SMILES C1=C(C(=C(C=N1)F)Cl)C=O
Canonical SMILES C1=C(C(=C(C=N1)F)Cl)C=O

Introduction

Chemical Structure and Identification

4-Chloro-5-fluoronicotinaldehyde is characterized by its specific substitution pattern on the pyridine ring. The presence of both halogen substituents (chlorine and fluorine) along with the aldehyde group creates a compound with distinctive chemical properties and reactivity.

Basic Identification Data

ParameterInformation
CAS Number1060802-34-7
Molecular FormulaC₆H₃ClFNO
Molecular Weight159.54 g/mol
IUPAC Name4-chloro-5-fluoropyridine-3-carbaldehyde
Standard InChIInChI=1S/C6H3ClFNO/c7-6-4(3-10)1-9-2-5(6)8/h1-3H
Standard InChIKeyBQRNVJRDXKKHRB-UHFFFAOYSA-N
SMILESC1=C(C(=C(C=N1)F)Cl)C=O
PubChem Compound ID71742306

The compound is also sometimes referred to as 4-chloro-5-fluoro-pyridine-3-carbaldehyde in various chemical databases and literature .

Physical and Chemical Properties

4-Chloro-5-fluoronicotinaldehyde possesses several distinctive physical and chemical properties that make it useful in various chemical applications.

Chemical Properties

4-Chloro-5-fluoronicotinaldehyde is characterized by its moderate polarity due to the presence of electronegative halogen substituents (chlorine and fluorine), which significantly influence its reactivity and solubility in various solvents . The aldehyde functional group at the 3-position makes it particularly valuable for further chemical reactions, such as:

  • Condensation reactions

  • Reduction to the corresponding alcohol

  • Oxidation to carboxylic acid derivatives

  • Nucleophilic addition reactions

The unique combination of halogen substituents on the pyridine ring also imparts specific electronic properties that can affect its behavior in chemical reactions and potential biological activities .

Applications and Research Findings

4-Chloro-5-fluoronicotinaldehyde has several potential applications in chemical research and pharmaceutical development due to its reactive functional groups and unique structural features.

Chemical Research Applications

In chemical research, 4-Chloro-5-fluoronicotinaldehyde serves as:

  • An intermediate in the synthesis of more complex heterocyclic compounds

  • A building block for fluorinated heterocycles, which are of increasing importance in medicinal chemistry

  • A reagent for the development of new synthetic methodologies

For example, in the synthesis of benzimidazole derivatives, compounds such as 5-fluoronicotinaldehyde (a related compound) have been used as reagents. In one documented synthesis, 5-fluoronicotinaldehyde was reacted with N-cyclopropyl-4,5-difluorobenzene-1,2-diamine to produce 1-cyclopropyl-5,6-difluoro-2-(5-fluoropyridin-3-yl)-1H-benzo[d]imidazole .

Hazard StatementDescriptionWarning Category
H302Harmful if swallowedWarning Acute toxicity, oral
H315Causes skin irritationWarning Skin corrosion/irritation
H319Causes serious eye irritationWarning Serious eye damage/eye irritation
H335May cause respiratory irritationWarning Specific target organ toxicity, single exposure; Respiratory tract irritation
QuantityPrice Range (EUR)
100 mg135.00 - 138.00
250 mg162.00 - 245.00
500 mg233.00 - 307.00
1 g318.00 - 661.00
5 gInquiry needed

These prices may vary depending on the supplier, purity, and other factors .

Related Compounds and Derivatives

Several structurally related compounds appear in the chemical literature and may share similar properties or applications with 4-Chloro-5-fluoronicotinaldehyde.

Structural Analogues

Related compounds include:

  • 5-Fluoronicotinaldehyde (CAS: 39891-04-8) - Differs by lacking the chlorine substituent

  • 4-Chloro-5-fluoro-7-methoxyquinazoline - Contains a similar substitution pattern on a different heterocyclic system

  • 4-Chloro-6-fluoro-5-methoxynicotinaldehyde - Has an additional methoxy group and different substitution pattern

  • 2-Chloro-5-fluoropyridine-3-carbaldehyde (CAS: 851484-95-2) - Positional isomer with the chlorine at the 2-position instead of the 4-position

These related compounds may offer insights into the chemical behavior and potential applications of 4-Chloro-5-fluoronicotinaldehyde.

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